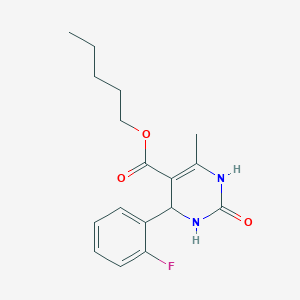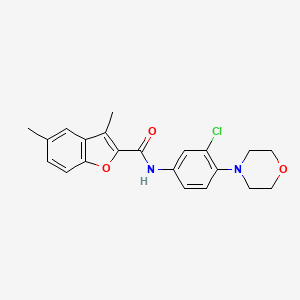![molecular formula C13H17NOS B4921117 3-[Bis(prop-2-enyl)amino]-1-thiophen-2-ylpropan-1-one](/img/structure/B4921117.png)
3-[Bis(prop-2-enyl)amino]-1-thiophen-2-ylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Bis(prop-2-enyl)amino]-1-thiophen-2-ylpropan-1-one is an organic compound that features a thiophene ring, a propanone group, and a bis(prop-2-enyl)amino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(prop-2-enyl)amino]-1-thiophen-2-ylpropan-1-one typically involves the reaction of thiophene derivatives with bis(prop-2-enyl)amine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiophene derivative, followed by the addition of bis(prop-2-enyl)amine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[Bis(prop-2-enyl)amino]-1-thiophen-2-ylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bis(prop-2-enyl)amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Thiophene derivatives with oxidized functional groups.
Reduction: Reduced forms of the compound with hydrogenated groups.
Substitution: New compounds with different substituents replacing the bis(prop-2-enyl)amino group.
Aplicaciones Científicas De Investigación
3-[Bis(prop-2-enyl)amino]-1-thiophen-2-ylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and electronic devices, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-[Bis(prop-2-enyl)amino]-1-thiophen-2-ylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-[Bis(prop-2-enyl)amino]-3-(9-carbazolyl)-2-propanol: A compound with a similar bis(prop-2-enyl)amino group but different core structure.
Thiophene derivatives: Compounds containing the thiophene ring, which share some chemical properties with 3-[Bis(prop-2-enyl)amino]-1-thiophen-2-ylpropan-1-one.
Uniqueness
This compound is unique due to the combination of its thiophene ring and bis(prop-2-enyl)amino group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Propiedades
IUPAC Name |
3-[bis(prop-2-enyl)amino]-1-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-3-8-14(9-4-2)10-7-12(15)13-6-5-11-16-13/h3-6,11H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPKCCGIKOTCBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CCC(=O)C1=CC=CS1)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-[2-(2-methylphenoxy)ethyl]-3(2H)-pyridazinone](/img/structure/B4921049.png)
![3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid](/img/structure/B4921076.png)

amino]benzamide](/img/structure/B4921094.png)
![(4E)-4-[[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one](/img/structure/B4921109.png)
![2-[(3,4-dichlorophenyl)sulfonyl]biphenyl](/img/structure/B4921120.png)
![5-({[3-(4-Nitrophenoxy)phenyl]carbonyl}amino)benzene-1,3-dicarboxylic acid](/img/structure/B4921121.png)

![2-[[Ethyl(2-methylprop-2-enyl)amino]methyl]-4,6-diiodophenol](/img/structure/B4921131.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide](/img/structure/B4921139.png)
![3-(2-methoxyphenyl)-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4921142.png)
![1,3-dioxo-N-(2-phenylphenyl)-2-[4-[(2-phenylphenyl)carbamoyl]phenyl]isoindole-5-carboxamide](/img/structure/B4921148.png)

![METHYL 2-[1-(4-BROMOPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE](/img/structure/B4921156.png)
